Adenosine Kinase Inhibitor Adenosine Kinase Inhibitor ABT 702 Dihydrochloride is a potent non-nucleoside adenosine kinase inhibitor, selective over other sites of adenosine interaction like A1, A2A and A3 receptors, adenosine transporter and adenosine deaminase. It displays oral activity in animal models of pain and inflammation.
Brand Name: Vulcanchem
CAS No.: 1188890-28-9
VCID: VC0002212
InChI: InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H
SMILES: C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl
Molecular Formula: C22H21BrCl2N6O
Molecular Weight: 536.2 g/mol

Adenosine Kinase Inhibitor

CAS No.: 1188890-28-9

Inhibitors

VCID: VC0002212

Molecular Formula: C22H21BrCl2N6O

Molecular Weight: 536.2 g/mol

Purity: > 98%

Adenosine Kinase Inhibitor - 1188890-28-9

CAS No. 1188890-28-9
Product Name Adenosine Kinase Inhibitor
Molecular Formula C22H21BrCl2N6O
Molecular Weight 536.2 g/mol
IUPAC Name 5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H
Standard InChIKey OOXNYFKPOPJIOT-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl
Canonical SMILES C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl
Appearance Solid powder
Description ABT 702 Dihydrochloride is a potent non-nucleoside adenosine kinase inhibitor, selective over other sites of adenosine interaction like A1, A2A and A3 receptors, adenosine transporter and adenosine deaminase. It displays oral activity in animal models of pain and inflammation.
Purity > 98%
Synonyms ABT 702 Dihydrochloride; ABT 702; ABT-702; ABT702;;5-(3-Bromophenyl)-7-[6-(4-morpholin?yl)-3-pyrido[2,3-d]byrimidin-4-amine dihydrochloride
Reference
1: Xu B, Gao L, Wang L, Tang G, He M, Yu Y, Ni X, Sun Y. Effects of platelet-activating factor and its differential regulation by androgens and steroid hormones in prostate cancers. Br J Cancer. 2013 Sep 3;109(5):1279-86. doi: 10.1038/bjc.2013.480. Epub 2013 Aug 15. PubMed PMID: 23949154; PubMed Central PMCID: PMC3778313.
2: Keating FK, Schneider DJ. The influence of platelet activating factor on the effects of platelet agonists and antiplatelet agents in vitro. J Thromb Thrombolysis. 2009 Jul;28(1):38-45. doi: 10.1007/s11239-008-0239-5. Epub 2008 Jun 25. PubMed PMID: 18574670.
3: Bozlu G, Atici A, Turhan AH, Polat A, Nayci A, Okuyaz C, Taskinlar H. Platelet-activating factor antagonist (ABT-491) decreases neuronal apoptosis in neonatal rat model of hypoxic ischemic brain injury. Brain Res. 2007 Apr 27;1143:193-8. Epub 2007 Feb 1. PubMed PMID: 17320823.
4: Reyes YA, Shimoyama T, Akamatsu H, Sunamori M. MCI-186 (edaravone), a free radical scavenger, attenuates ischemia-reperfusion injury and activation of phospholipase A(2) in an isolated rat lung model after 18 h of cold preservation. Eur J Cardiothorac Surg. 2006 Mar;29(3):304-11. Epub 2006 Jan 19. PubMed PMID: 16427299.
5: Curtin ML, Davidsen SK, Heyman HR, Garland RB, Sheppard GS, Florjancic AS, Xu L, Carrera GM Jr, Steinman DH, Trautmann JA, Albert DH, Magoc TJ, Tapang P, Rhein DA, Conway RG, Luo G, Denissen JF, Marsh KC, Morgan DW, Summers JB. Discovery and evaluation of a series of 3-acylindole imidazopyridine platelet-activating factor antagonists. J Med Chem. 1998 Jan 1;41(1):74-95. PubMed PMID: 9438024.
6: Albert DH, Malo PE, Tapang P, Shaughnessy TK, Morgan DW, Wegner CD, Curtin ML, Sheppard GS, Xu L, Davidsen SK, Summers JB, Carter GW. The role of platelet-activating factor (PAF) and the efficacy of ABT-491, a highly potent and selective PAF antagonist, in experimental allergic rhinitis. J Pharmacol Exp Ther. 1998 Jan;284(1):83-8. PubMed PMID: 9435164.
7: Albert DH, Tapang P, Morgan DW, Curtin ML, Sheppard GS, Davidsen SK, Summers JB, Carter GW. ABT-491, a highly potent and selective PAF antagonist, inhibits nasal vascular permeability associated with experimental allergic rhinitis in brown Norway rats. Inflamm Res. 1997 Aug;46 Suppl 2:S133-4. PubMed PMID: 9297547.
8: Albert DH, Magoc TJ, Tapang P, Luo G, Morgan DW, Curtin M, Sheppard GS, Xu L, Heyman HR, Davidsen SK, Summers JB, Carter GW. Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist. Eur J Pharmacol. 1997 Apr 23;325(1):69-80. PubMed PMID: 9151941.
PubChem Compound 16760265
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator